5,6-Dimethoxy-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family, characterized by the presence of two methoxy groups at positions five and six, and a carboxylic acid group at position three. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 5,6-dimethoxy-1H-indole-3-carboxylic acid is C11H13N1O4, with a molecular weight of approximately 219.23 g/mol.
This compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and synthesis routes. It is classified under organic compounds, specifically as an indole derivative, which is significant in pharmaceutical research due to its diverse biological activities.
The synthesis of 5,6-dimethoxy-1H-indole-3-carboxylic acid typically involves several key steps:
The synthesis can be scaled up for industrial production, although specific methods for large-scale synthesis are less documented.
The molecular structure of 5,6-dimethoxy-1H-indole-3-carboxylic acid features an indole ring system with two methoxy substituents and a carboxylic acid functional group.
InChI=1S/C11H13N1O4/c1-15-9-4-6-3-8(11(13)14)12-7(6)5-10(9)16-2/h3-5,12H,1-2H3,(H,13,14)UZHQHNDRVITJPL-UHFFFAOYSA-NThis structural information indicates that the compound has distinct electronic properties influenced by the methoxy groups, which can affect its reactivity and interactions with biological targets.
5,6-Dimethoxy-1H-indole-3-carboxylic acid participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 5,6-dimethoxy-1H-indole-3-carboxylic acid primarily relates to its interactions with biological targets. Indole derivatives are known for their ability to modulate various biological pathways:
The specific pathways and molecular interactions remain an active area of research.
The physical properties of 5,6-dimethoxy-1H-indole-3-carboxylic acid include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in various environments and applications .
5,6-Dimethoxy-1H-indole-3-carboxylic acid has several scientific applications:
The ongoing research into its properties continues to reveal new applications in drug discovery and development .
Note: Ullmann coupling is less commonly applied directly to 5,6-dimethoxyindoles due to the stability of methoxy groups under typical reaction conditions. Instead, methoxy groups are typically introduced via nucleophilic demethylation or selective protection before indole ring formation.
Microwave irradiation drastically accelerates indole ring closure. Ethyl isocyanoacetate and 2-halo-4,5-dimethoxybenzaldehydes undergo cyclization in ionic liquid [bmim]OH with CuI (12 mol%) under microwave irradiation (100 W, 50°C, 10 min). This method delivers ethyl 5,6-dimethoxyindole-3-carboxylate in 91% yield, followed by alkaline hydrolysis to the carboxylic acid. Key advantages include:
Table 1: Optimization Parameters for Microwave-Assisted Indole Synthesis
| Substrate | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| 2-Bromo-4,5-dimethoxybenzaldehyde | CuI | 10 | 91 |
| 2-Chloro-4,5-dimethoxybenzaldehyde | CuI | 15 | 85 |
| 2-Iodo-4,5-dimethoxybenzaldehyde | CuI | 8 | 93 |
Regioselectivity in indole synthesis is achievable through strategic catalyst design:
Table 2: Comparative Catalytic Systems for Indole Ring Formation
| Catalyst | Reaction Type | Temperature | Regioselectivity | Yield Range (%) |
|---|---|---|---|---|
| CuI/[bmim]OH | SNAr-Cyclization | 50°C | C2-carboxylate | 85–93 |
| AlCl~3~·6H~2~O | Friedel-Crafts | 25°C | C3-substitution | 92–99 |
| Pd/C (5%) | Reductive Cyclization | 80°C | C2/C3 mixture | 70–75 |
Sustainable synthesis emphasizes waste reduction and energy efficiency:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: